Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate
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Overview
Description
Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate is a complex organic compound with a molecular formula of C25-H26-N4-O3-S.C-H4-O3-S and a molecular weight of 558.72 . This compound is known for its unique structure, which includes an acridine moiety and a butylsulfonamido group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate involves multiple steps. The general synthetic route includes the following steps:
Formation of the acridine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the butylsulfonamido group: This is achieved through a nucleophilic substitution reaction where a butylsulfonyl chloride reacts with an aniline derivative.
Coupling of the acridine and butylsulfonamido moieties: This step involves the formation of an amide bond between the acridine core and the butylsulfonamido group.
Methanesulfonate formation: The final step involves the reaction of the intermediate compound with methanesulfonic acid to form the methanesulfonate salt.
Chemical Reactions Analysis
Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonamido group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate involves its interaction with specific molecular targets. The acridine moiety is known to intercalate into DNA, disrupting the DNA structure and inhibiting DNA replication and transcription. The butylsulfonamido group enhances the compound’s binding affinity to its molecular targets, increasing its potency .
Comparison with Similar Compounds
Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate can be compared with other similar compounds, such as:
N-(9-(4-(aminosulfonyl)anilino)acridin-3-YL)-acetamide: This compound has a similar structure but lacks the butyl group, which may affect its binding affinity and biological activity.
N-(9-(4-(methylsulfonamido)anilino)acridin-3-YL)-acetamide: The presence of a methyl group instead of a butyl group can influence the compound’s solubility and reactivity.
N-(9-(4-(ethylsulfonamido)anilino)acridin-3-YL)-acetamide: The ethyl group provides different steric and electronic effects compared to the butyl group, potentially altering the compound’s properties.
Properties
CAS No. |
53222-02-9 |
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Molecular Formula |
C26H30N4O6S2 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
N-[9-[4-(butylsulfonylamino)phenyl]imino-10H-acridin-10-ium-3-yl]acetamide;methanesulfonate |
InChI |
InChI=1S/C25H26N4O3S.CH4O3S/c1-3-4-15-33(31,32)29-19-11-9-18(10-12-19)27-25-21-7-5-6-8-23(21)28-24-16-20(26-17(2)30)13-14-22(24)25;1-5(2,3)4/h5-14,16,29H,3-4,15H2,1-2H3,(H,26,30)(H,27,28);1H3,(H,2,3,4) |
InChI Key |
WDYGVEFKSVEXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)N=C2C3=C(C=C(C=C3)NC(=O)C)[NH2+]C4=CC=CC=C42.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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